5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine

Übersicht

Beschreibung

5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring fused with a tetrahydronaphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Wirkmechanismus

Target of Action

The primary target of 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine is the serotonin 7 receptor (5-HT7) . The 5-HT7 receptor is a member of the serotonin receptor family that binds serotonin, a neurotransmitter that regulates mood, appetite, and sleep. This receptor plays a significant role in the regulation of circadian rhythms and thermoregulation.

Mode of Action

this compound interacts with its target, the 5-HT7 receptor, by acting as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT7 receptor, activating it and leading to a series of events within the cell.

Biochemical Pathways

Upon activation of the 5-HT7 receptor, there is an increase in cyclic adenosine monophosphate (cAMP) inside the cell . This increase in cAMP levels triggers a cascade of events leading to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in their activity and ultimately affecting cellular function.

Result of Action

The activation of the 5-HT7 receptor by this compound leads to a variety of cellular effects. For example, in a study on rats, it was found to exert anti-ulcer effects in an indomethacin-induced gastric ulcer model . This suggests that the compound may have potential therapeutic applications in the treatment of gastric ulcers.

Biochemische Analyse

Biochemical Properties

5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with the 5-hydroxytryptamine receptor 7 (5-HT7), which is involved in neurotransmission and has implications in neurological disorders . The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to either inhibition or activation of the biochemical pathway.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving pancreatic tumor cells, derivatives of this compound have been shown to induce cell death via mitochondrial superoxide production and caspase activation . This indicates its potential role in modulating apoptosis and cellular stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to act as an agonist for sigma-2 receptors, which are implicated in cell proliferation and apoptosis . The binding of this compound to sigma-2 receptors triggers a cascade of intracellular events, including the generation of reactive oxygen species (ROS) and activation of caspases, leading to programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its anti-ulcer effects via 5-HT7 receptor activation are sustained over a period of hours in rat models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as anti-ulcerogenic properties . At higher doses, there may be toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity. The threshold effects and safe dosage ranges need to be carefully determined through comprehensive animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination from the body . The compound’s metabolism may also affect metabolic flux and levels of various metabolites, influencing overall cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, its uptake in pancreatic tumor cells occurs partially through endocytosis . The compound’s localization and accumulation in specific tissues can significantly impact its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Studies using fluorescent derivatives of this compound have shown that it predominantly localizes in the endoplasmic reticulum and lysosomes . This localization is essential for its role in inducing apoptosis and modulating cellular stress responses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrazide with thiocarbonyl compounds under reflux conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiadiazole moiety.

Wissenschaftliche Forschungsanwendungen

5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds share the tetrahydronaphthalene moiety and have been studied for their affinity to 5-HT7 receptors.

Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and are structurally similar due to the presence of aromatic heterocycles.

Uniqueness

5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Biologische Aktivität

5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. We will also discuss relevant case studies and research findings.

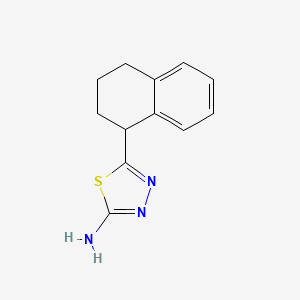

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H12N4S

- Molar Mass : 244.31 g/mol

This structure features a thiadiazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable research found that this compound exhibited cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 0.28 |

| HepG2 | 9.6 |

The mechanism of action appears to involve cell cycle arrest at the G2/M phase and downregulation of key proteins involved in cell proliferation .

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The anti-inflammatory efficacy was demonstrated in animal models where the compound significantly reduced edema and pain responses .

Case Study 1: Antimicrobial Efficacy

In a comparative study of thiadiazole derivatives against resistant bacterial strains, this compound showed superior activity compared to conventional antibiotics. The study emphasized the potential of this compound as a lead structure for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the anticancer properties of this compound revealed that it not only inhibited cell growth but also induced apoptosis in cancer cells. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound .

Eigenschaften

IUPAC Name |

5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c13-12-15-14-11(16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVINPKTSLZDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342137-94-3 | |

| Record name | 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.